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Compound of Interest

Compound Name: 3-Chloro-4-(methylthio)aniline

Cat. No.: B1607254 Get Quote

An In-depth Technical Guide to 3-Chloro-4-(methylthio)aniline for Researchers and Drug

Development Professionals

Introduction: Unveiling a Key Synthetic Building
Block
In the landscape of modern medicinal chemistry and materials science, the strategic

functionalization of aromatic scaffolds is a cornerstone of innovation. Substituted anilines, in

particular, represent a privileged class of intermediates due to their versatile reactivity and

prevalence in biologically active molecules. This technical guide focuses on 3-Chloro-4-
(methylthio)aniline (CAS No: 5211-01-8), a trifunctional aromatic compound offering a unique

combination of chloro, methylthio, and amino groups. This distinct substitution pattern provides

chemists with multiple reactive handles for molecular elaboration, making it a valuable building

block for the synthesis of novel therapeutic agents and functional materials. This document

serves as a comprehensive resource for researchers, providing in-depth information on its

chemical identity, physicochemical properties, synthesis, analytical characterization, potential

applications, and essential safety considerations.

Chemical Identity and Nomenclature
Correctly identifying a chemical entity is fundamental to reproducible and safe research. This

section details the IUPAC name, synonyms, and key identifiers for 3-Chloro-4-
(methylthio)aniline.
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IUPAC Name and Synonyms
The systematic name for this compound, according to the International Union of Pure and

Applied Chemistry (IUPAC), is 3-Chloro-4-(methylthio)aniline.

However, in literature, patents, and commercial catalogs, it is frequently referred to by a variety

of synonyms. Understanding these is crucial for comprehensive literature searches and

procurement.

Systematic Synonyms:

3-Chloro-4-(methylthio)benzenamine[1]

3-Chloro-4-(methylsulfanyl)aniline[1]

Benzenamine, 3-chloro-4-(methylthio)-[1]

Common/Trivial Synonyms:

4-Amino-2-chlorothioanisole[1]

2-Chloro-4-aminothioanisole[1]

The term "thioanisole" is a common name for methylthiobenzene, hence its appearance in

some synonyms where the aniline is treated as a substituted thioanisole.

Key Chemical Identifiers
For unambiguous identification in databases and regulatory documents, the following identifiers

are essential:
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Identifier Value

CAS Number 5211-01-8[1][2]

Molecular Formula C₇H₈ClNS[1][2]

Molecular Weight 173.66 g/mol [2]

EINECS Number 226-007-0[1]

InChI
InChI=1S/C7H8ClNS/c1-10-7-3-2-5(9)4-

6(7)8/h2-4H,9H2,1H3[1]

Canonical SMILES CSC1=C(C=C(C=C1)N)Cl[1]

Physicochemical and Predicted Properties
A thorough understanding of a compound's physical and chemical properties is paramount for

designing experiments, developing purification strategies, and ensuring safe handling.

Property Value Source

Appearance

Not explicitly stated, but

related anilines are often off-

white to brown solids.

General Knowledge

Melting Point 73-75 °C [2]

Boiling Point 297.3 ± 25.0 °C (Predicted) [2]

Density 1.28 ± 0.1 g/cm³ (Predicted) [2]

pKa
3.30 ± 0.10 (Predicted, for the

conjugate acid)
[2]

LogP 3.225 (Predicted)

Note: Predicted values are computationally derived and should be used as estimates until

experimentally verified.
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The melting point of 73-75 °C indicates that this compound is a solid at room temperature,

which simplifies handling and storage compared to liquid anilines. The predicted pKa suggests

it is a weak base, typical for anilines with electron-withdrawing groups on the aromatic ring.

Synthesis and Purification
The synthesis of 3-Chloro-4-(methylthio)aniline is a multi-step process that requires careful

control of reaction conditions to achieve good yield and purity. A documented method involves

the transformation of 3-chloro-4-(thiocyanato)aniline.

Synthetic Workflow
The following workflow is based on a method described in U.S. Patent 3,406,202. The key

transformation is the conversion of a thiocyanate group to a methylthio ether in the presence of

a base.
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Caption: Synthetic workflow for 3-Chloro-4-(methylthio)aniline.
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Detailed Experimental Protocol
This protocol is adapted from a literature source and should be performed by qualified

personnel with appropriate safety precautions.

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, prepare a slurry of powdered sodium hydroxide (2 molar equivalents) in absolute

ethanol.

Addition of Starting Material: Separately, prepare a slurry of 3-chloro-4-(thiocyanato)aniline

(1 molar equivalent) in ethanol. Add this slurry to the sodium hydroxide slurry over a period

of 10 minutes.

Reaction: Heat the combined reaction mixture to reflux and maintain for two hours. The

thiocyanate group is hydrolyzed by the base, and the resulting thiolate is methylated. Note:

The patent implies the methyl source is inherent or a side product, though typically an

external methylating agent like methyl iodide would be used after thiolate formation. For a

more robust synthesis, quenching the reaction and then adding a methylating agent would

be a logical modification.

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the

ethanol by rotary evaporation.

Extraction: To the resulting residue, add water to dissolve the inorganic salts. Extract the

aqueous mixture with diethyl ether (3 portions). The organic product will partition into the

ether layer.

Drying and Purification: Combine the ether extracts and wash with a saturated sodium

chloride solution (brine). Dry the ether layer over anhydrous sodium sulfate. Filter off the

drying agent and remove the diethyl ether by rotary evaporation. The crude product can be

purified by distillation under reduced pressure to yield 3-Chloro-4-(methylthio)aniline.

Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the

synthesized compound. The following section outlines the expected results from standard

analytical techniques.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b1607254?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Specific spectral data for this exact compound is not widely published. The following are

expert predictions based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons and the methyl protons.

-SCH₃ Signal: A sharp singlet at approximately 2.4-2.5 ppm, corresponding to the three

protons of the methyl group.

-NH₂ Signal: A broad singlet, typically in the range of 3.5-4.5 ppm, for the two amine

protons. The chemical shift can vary depending on the solvent and concentration.

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic

region (approx. 6.5-7.5 ppm). Due to their substitution pattern, they will likely present as a

complex set of multiplets or as a doublet, a singlet (or narrow doublet), and a doublet of

doublets.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

-SCH₃ Signal: A signal around 15-20 ppm for the methyl carbon.

Aromatic Carbons: Six distinct signals are expected in the aromatic region (approx. 110-

150 ppm), corresponding to the six carbons of the benzene ring. The carbon atoms

attached to the chlorine, sulfur, and nitrogen atoms will have characteristic chemical shifts

influenced by the electronegativity and resonance effects of these substituents.

Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining

structural information through fragmentation patterns.

Molecular Ion Peak (M⁺): The mass spectrum will exhibit a characteristic molecular ion

region due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

A peak at m/z 173 corresponding to the [M]⁺ ion with the ³⁵Cl isotope.
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A peak at m/z 175 corresponding to the [M+2]⁺ ion with the ³⁷Cl isotope.

The relative intensity of the m/z 173 to m/z 175 peaks will be approximately 3:1, which is a

clear indicator of the presence of one chlorine atom.

[C₇H₈ClNS]⁺˙
m/z = 173/175

Loss of •CH₃

[C₆H₅ClNS]⁺
m/z = 158/160

Loss of •Cl
[C₇H₈NS]⁺
m/z = 138

Loss of CH₃S•
[C₆H₅ClN]⁺

m/z = 126/128

Click to download full resolution via product page

Caption: Proposed key fragmentations of 3-Chloro-4-(methylthio)aniline in EI-MS.

Infrared (IR) Spectroscopy
FTIR spectroscopy can identify the key functional groups present in the molecule.

N-H Stretching: A pair of medium intensity peaks in the region of 3300-3500 cm⁻¹ is

characteristic of the symmetric and asymmetric stretching of the primary amine (-NH₂) group.

C-H Stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while

the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations will show multiple peaks in the

1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range.

C-Cl Stretching: A peak in the fingerprint region, typically around 700-800 cm⁻¹, can be

attributed to the C-Cl bond.

Applications in Research and Drug Development
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The true value of 3-Chloro-4-(methylthio)aniline lies in its potential as a versatile starting

material for the synthesis of more complex molecules with useful biological or material

properties.

A Scaffold for Medicinal Chemistry
The aniline scaffold is a cornerstone of drug discovery, present in numerous FDA-approved

drugs. The specific substitution pattern of 3-Chloro-4-(methylthio)aniline offers several

strategic advantages:

The Amino Group: Provides a primary nucleophilic site for a wide range of reactions,

including acylation, alkylation, sulfonylation, and diazotization, allowing for the introduction of

diverse side chains and functional groups.

The Chloro Group: Serves as a key substituent that can modulate the electronic properties

and lipophilicity of the molecule. It can also act as a leaving group in certain cross-coupling

reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom

bonds.

The Methylthio Group: This group can increase lipophilicity and engage in specific

interactions with biological targets. Furthermore, the sulfur atom can be oxidized to the

corresponding sulfoxide and sulfone, providing a route to further analogs with different

electronic and solubility properties. This oxidation can be a key step in modulating a

compound's metabolic stability and pharmacological profile.

While specific drugs derived directly from 3-Chloro-4-(methylthio)aniline are not prominent in

the public domain, numerous pharmaceuticals contain related chloroaniline or thioanisole

moieties, highlighting the therapeutic potential of this structural class. For example, substituted

anilines are core components of many kinase inhibitors used in oncology.

Potential Therapeutic Areas
Compounds containing chloro and methylthio functional groups have been explored for a

variety of biological activities. Research on derivatives of this scaffold could potentially lead to

new agents in areas such as:

Oncology: As building blocks for kinase inhibitors or other anti-proliferative agents.
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Infectious Diseases: As precursors to novel antibacterial or antifungal compounds.

Inflammation and Immunology: For the development of modulators of inflammatory

pathways.

Safety, Handling, and Toxicology
CRITICAL NOTE: Specific toxicological data for 3-Chloro-4-(methylthio)aniline is not readily

available in public databases. The GHS classification is listed as "no data available" by multiple

suppliers[1]. Therefore, this compound must be handled with extreme caution, assuming it is

hazardous until proven otherwise.

Hazard Assessment Based on Analogs
Given the lack of specific data, a conservative approach to safety requires examining the

known hazards of structurally related compounds, such as 3-chloroaniline.

3-Chloroaniline (CAS: 108-42-9): This compound is classified as highly toxic.

GHS Classification: Acute Toxicity (Oral, Dermal, Inhalation), Category 3; Specific Target

Organ Toxicity (Repeated Exposure), Category 2; Hazardous to the Aquatic Environment,

Acute and Chronic, Category 1.

Hazards: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to

organs through prolonged or repeated exposure. Very toxic to aquatic life with long-lasting

effects[3][4].

Primary Effects: Can cause methemoglobinemia, leading to cyanosis (bluish discoloration

of the skin).

It is reasonable to assume that 3-Chloro-4-(methylthio)aniline may exhibit similar toxic

properties. The presence of the methylthio group could potentially alter its metabolic profile and

specific toxicity, but the underlying hazards of a chloroaniline should be the guiding principle for

safe handling.

Recommended Handling Procedures
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All work with 3-Chloro-4-(methylthio)aniline should be conducted in a well-ventilated

chemical fume hood.

Personal Protective Equipment (PPE):

Eye Protection: Chemical safety goggles or a face shield.

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Check glove

compatibility charts.

Body Protection: A lab coat. For larger quantities, a chemical-resistant apron or suit may

be necessary.

Engineering Controls: Use a certified chemical fume hood to prevent inhalation of dust or

vapors.

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the

laboratory. Wash hands thoroughly after handling.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from

incompatible materials such as strong oxidizing agents, acids, and acid chlorides.

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to

its potential toxicity and environmental hazards (based on analogs), it should be treated as

hazardous waste.

Conclusion
3-Chloro-4-(methylthio)aniline is a chemical intermediate with significant potential for

researchers and drug development professionals. Its unique trifunctional nature provides a

versatile platform for the synthesis of novel and complex molecules. While its full potential in

medicinal chemistry is still being explored, the established importance of the substituted aniline

scaffold suggests that it is a valuable addition to the synthetic chemist's toolbox. However, the

lack of specific safety data necessitates a highly cautious approach to its handling, with

procedures guided by the known hazards of closely related toxic anilines. This guide provides

the foundational knowledge required to work with this compound effectively and safely, paving

the way for future innovation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

